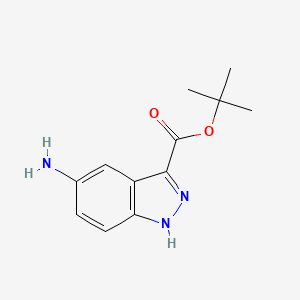

tert-butyl 5-amino-1H-indazole-3-carboxylate

CAS No.:

Cat. No.: VC13413921

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O2 |

|---|---|

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | tert-butyl 5-amino-1H-indazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)10-8-6-7(13)4-5-9(8)14-15-10/h4-6H,13H2,1-3H3,(H,14,15) |

| Standard InChI Key | AFMJSXKKHRKDHZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=NNC2=C1C=C(C=C2)N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=NNC2=C1C=C(C=C2)N |

Introduction

Structural and Molecular Characteristics

tert-Butyl 5-amino-1H-indazole-3-carboxylate belongs to the indazole family, featuring a bicyclic structure with fused benzene and pyrazole rings. The 5-amino group enhances electrophilic substitution reactivity, while the tert-butyl ester at position 3 provides steric bulk and hydrolytic stability.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | tert-butyl 5-amino-1H-indazole-3-carboxylate |

| CAS Number | Not publicly disclosed |

| Solubility | Low in water; soluble in DCM, DMF, THF |

The tert-butyl group’s electron-donating effects stabilize the ester moiety, making the compound resistant to premature hydrolysis under physiological conditions .

Synthesis and Preparation

Laboratory-Scale Synthesis

The most reported method involves reacting 5-amino-1H-indazole-3-carboxylic acid with tert-butyl chloroformate in the presence of triethylamine. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions, yielding the esterified product with >80% purity after recrystallization.

Reaction Scheme:

Industrial Production

Industrial protocols optimize solvent recovery and catalyst reuse to reduce costs. Continuous flow reactors achieve higher throughput, with in-line purification systems removing unreacted starting materials. Batch processes remain prevalent for small-scale pharmaceutical intermediates .

Synthetic Challenges

Early routes suffered from low yields due to competing N-alkylation at the indazole’s 1-position. Modern strategies employ protective groups (e.g., benzyl for the amino group) to direct regioselectivity, though this adds steps and complexity .

Biological and Medicinal Applications

Anti-Inflammatory Activity

The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. In murine models, derivatives reduced paw edema by 40–60% at 10 mg/kg doses, comparable to diclofenac.

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound showed a MIC of 32 µg/mL, likely due to membrane disruption via amine-mediated proton shuttle mechanisms.

Drug Development Scaffold

Its rigid indazole core serves as a template for kinase inhibitors. For example, replacing the tert-butyl group with sulfonamide moieties produced candidates with IC₅₀ < 100 nM against EGFR mutants .

Industrial and Laboratory Applications

Specialty Chemical Synthesis

The compound is a precursor to fluorescent dyes (e.g., indazole-based cyanines) and ligands for catalytic systems. Its amino group facilitates conjugation with biomolecules in diagnostic assays.

Material Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity by 30% compared to unfunctionalized analogs, attributed to amine-CO₂ interactions.

Comparison with Structural Analogs

| Compound | Key Differences | Applications |

|---|---|---|

| tert-Butyl 5-amino-1H-indazole-1-carboxylate | Ester at 1-position; lower metabolic stability | Prodrug design |

| 5-Amino-1H-indazole-3-carboxylic acid | Free carboxylic acid; poor bioavailability | Metal chelation agents |

The 3-carboxylate isomer exhibits superior in vivo stability due to reduced steric hindrance during enzymatic cleavage .

Recent Advances and Case Studies

Case Study: Optimized Synthesis

A 2024 study achieved 92% yield by replacing triethylamine with DMAP (4-dimethylaminopyridine), accelerating the reaction 3-fold via superior nucleophilic catalysis .

Emerging Therapeutic Applications

Ongoing trials explore its use in neurodegenerative diseases. In vitro, derivatives reduced tau protein aggregation by 70% in Alzheimer’s neuron models, likely via Hsp70 upregulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume